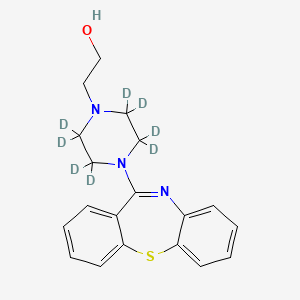
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a cyclohexylmethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via an alkylation reaction using cyclohexylmethyl halide and a base.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core or the cyclohexylmethyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(phenylmethyl)-3-methylpyridin-2(1H)-one: Similar structure with a phenylmethyl group instead of a cyclohexylmethyl group.
5-Amino-1-(cyclohexylmethyl)-3-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-4(1H)-one: Similar structure with the amino group at a different position on the pyridinone ring.
Uniqueness
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridinone core. The presence of the cyclohexylmethyl group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-amino-1-(cyclohexylmethyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8,14H2,1H3 |
Clé InChI |
ZOJUXBKKHYBMPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN(C1=O)CC2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



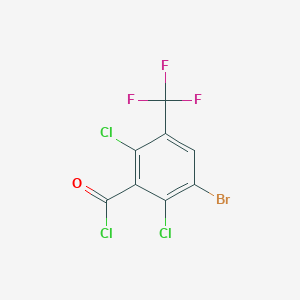
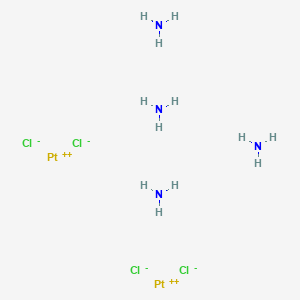
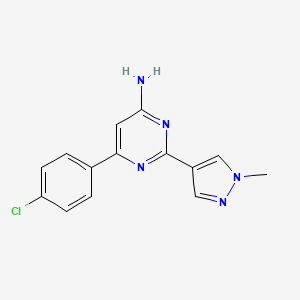

![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
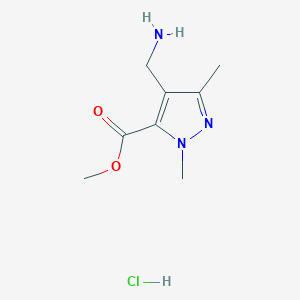
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
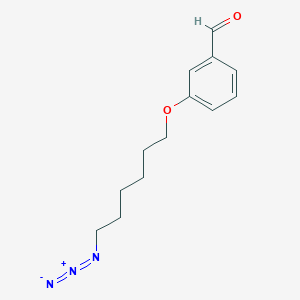
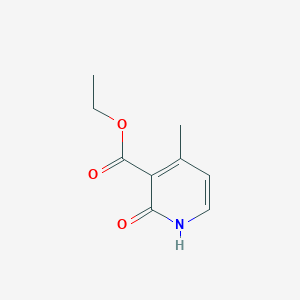

![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
